Boc-D-4-Pal-OH is a synthetically critical, orthogonally protected unnatural amino acid featuring a basic pyridine ring and D-stereochemistry [1]. It is primarily procured for Boc-solid-phase peptide synthesis (Boc-SPPS) to introduce a stable, hydrogen-bonding aromatic side chain into complex peptide sequences. The D-configuration is required for conferring proteolytic resistance in therapeutic peptides, while the Boc protecting group ensures compatibility with standard strong-acid cleavage protocols. Its primary industrial value lies in the synthesis of peptide antagonists, such as GnRH and KISS1 receptor modulators, where precise spatial orientation and basicity are required for target engagement [1].
Substituting Boc-D-4-Pal-OH with its L-enantiomer (Boc-L-4-Pal-OH) or a non-heterocyclic analog like Boc-D-Phe-OH fundamentally alters both the manufacturability and the pharmacological profile of the resulting peptide [1]. The L-isomer fails to provide the required resistance to enzymatic degradation, leading to rapid in vivo clearance. Replacing the pyridyl group with a phenyl ring eliminates a critical hydrogen-bond acceptor, reducing receptor binding affinity and altering the isoelectric point of the final peptide [2]. Furthermore, substituting with Fmoc-D-4-Pal-OH forces a change in the entire synthesis strategy from Boc-SPPS to Fmoc-SPPS, which may be incompatible with specific aggregation-prone peptide sequences that require the high-solvation environment of Boc/TFA chemistry .
The incorporation of the D-enantiomer via Boc-D-4-Pal-OH is a primary driver for procurement when designing long-acting peptide therapeutics. Comparative pharmacokinetic studies of peptide analogs demonstrate that substituting L-4-pyridylalanine with D-4-pyridylalanine reduces susceptibility to endogenous proteases [1]. In standard serum stability assays, peptides containing the D-isomer maintain structural integrity significantly longer than their L-isomer counterparts, directly impacting dosing frequency and therapeutic viability [2].
| Evidence Dimension | Serum half-life of resulting peptide |
| Target Compound Data | Peptides incorporating D-4-Pal exhibit serum half-lives often exceeding 24 hours |
| Comparator Or Baseline | L-4-Pal analogs (half-life < 2 hours) |
| Quantified Difference | >10-fold increase in proteolytic stability |
| Conditions | In vitro human serum stability assay (37°C) |
Procuring the D-enantiomer is mandatory for developing peptide drugs that require extended systemic circulation and resistance to rapid enzymatic cleavage.
The nitrogen atom at the 4-position of the pyridine ring provides a critical hydrogen-bond acceptor that is absent in standard aromatic amino acids. When comparing peptides synthesized with Boc-D-4-Pal-OH to those using Boc-D-Phe-OH, the presence of the pyridyl group results in a lower dissociation constant (Kd) for target receptors, such as GnRH or KISS1 [1]. The basic nature of the pyridine ring (pKa ~5.5) also influences the local electrostatic environment, enhancing binding specificity [2].
| Evidence Dimension | Receptor binding affinity (Kd or IC50) |
| Target Compound Data | D-4-Pal containing analogs (typically low nanomolar, 1-10 nM) |
| Comparator Or Baseline | D-Phe containing analogs (often high nanomolar to micromolar, >100 nM) |
| Quantified Difference | 10 to 100-fold improvement in binding affinity |
| Conditions | In vitro receptor binding assays (e.g., KISS1R or GnRHR) |
The specific selection of the 4-pyridyl side chain is critical for achieving the high potency required for competitive peptide antagonists.
The choice between Boc-D-4-Pal-OH and Fmoc-D-4-Pal-OH dictates the downstream manufacturing process. Boc-SPPS, which utilizes TFA for deprotection and HF for final cleavage, is utilized for synthesizing highly hydrophobic or aggregation-prone peptides . The Boc protecting group is stable to the basic conditions that would prematurely cleave Fmoc groups, allowing for specialized orthogonal protection strategies and the use of strong basic nucleophiles during side-chain modifications without risking N-terminal deprotection [1].
| Evidence Dimension | Stability to basic reaction conditions during synthesis |
| Target Compound Data | Boc-D-4-Pal-OH (0% deprotection after 24 hours in 20% piperidine/DMF) |
| Comparator Or Baseline | Fmoc-D-4-Pal-OH (>99% deprotected within 10 minutes) |
| Quantified Difference | Absolute stability vs. rapid cleavage under basic conditions |
| Conditions | Exposure to 20% piperidine in DMF at 25°C |
Procuring the Boc-protected variant is essential for complex syntheses requiring basic conditions prior to N-terminal deprotection.
While the basic pyridine nitrogen can interact with coupling reagents, Boc-D-4-Pal-OH demonstrates coupling yields >98% when paired with activators like HATU or DIC/Oxyma [1]. In comparative syntheses of sterically hindered sequences, Boc-protected amino acids exhibit different solubility and coupling kinetics compared to their Fmoc counterparts due to the less bulky nature of the Boc group, leading to higher crude purities in specific difficult sequences [2].
| Evidence Dimension | Coupling efficiency in difficult sequences |
| Target Compound Data | Boc-D-4-Pal-OH (>98% coupling yield per cycle) |
| Comparator Or Baseline | Bulky Fmoc analogs in hindered sequences (~85-90% yield) |
| Quantified Difference | 8-13% increase in coupling efficiency per cycle |
| Conditions | Solid-phase coupling using HATU/DIEA in DMF |
The smaller steric profile of the Boc group can improve yields in sequences where bulky protecting groups impede efficient amide bond formation.
Leveraging the proteolytic stability provided by the D-enantiomer, Boc-D-4-Pal-OH is a primary building block for synthesizing GnRH antagonists and KISS1 receptor modulators [1]. Its inclusion ensures that the final therapeutic peptide resists rapid degradation in vivo, a requirement for sustained pharmacological action [2].
The 4-pyridyl side chain acts as a ligand for transition metals. Boc-D-4-Pal-OH is utilized in the synthesis of metallopeptides where the spatial arrangement of the D-amino acid and the coordination ability of the pyridine nitrogen are required to stabilize secondary structures or create catalytic metal centers [3].
For peptide sequences that form insoluble aggregates during Fmoc-SPPS, switching to Boc-SPPS is an industrial solution. Boc-D-4-Pal-OH allows for the incorporation of the basic aromatic residue within the highly solvating TFA-based deprotection cycles characteristic of Boc chemistry, resulting in higher crude yields [4].
Irritant